[5-(Difluoromethyl)-1,3,4-thiadiazol-2-yl]methanamine
Description
[5-(Difluoromethyl)-1,3,4-thiadiazol-2-yl]methanamine is a heterocyclic amine featuring a 1,3,4-thiadiazole core substituted with a difluoromethyl group at the 5-position and a methanamine group at the 2-position. The difluoromethyl substituent introduces electron-withdrawing effects and enhanced metabolic stability, making this compound a candidate for pharmaceutical and agrochemical applications.
Properties
IUPAC Name |
[5-(difluoromethyl)-1,3,4-thiadiazol-2-yl]methanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5F2N3S/c5-3(6)4-9-8-2(1-7)10-4/h3H,1,7H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXUFMMNBPWXZCX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1=NN=C(S1)C(F)F)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5F2N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [5-(Difluoromethyl)-1,3,4-thiadiazol-2-yl]methanamine typically involves the reaction of hydrazonoyl halides with difluoromethylating agents. One common method includes the reaction of N-(4-nitrophenyl)acetohydrazonoyl bromide with difluoromethylating reagents in the presence of a base such as triethylamine . The reaction is carried out in an organic solvent like ethanol under reflux conditions to yield the desired thiadiazole derivative.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
[5-(Difluoromethyl)-1,3,4-thiadiazol-2-yl]methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the difluoromethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid under reflux conditions.
Reduction: Lithium aluminum hydride in anhydrous ether at room temperature.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding amine or thiol derivatives.
Substitution: Formation of substituted thiadiazole derivatives with various functional groups.
Scientific Research Applications
[5-(Difluoromethyl)-1,3,4-thiadiazol-2-yl]methanamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of [5-(Difluoromethyl)-1,3,4-thiadiazol-2-yl]methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl group enhances the compound’s ability to form strong interactions with these targets, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Group Variations
Thiadiazole Derivatives
- 1-[5-(1,1-Difluoroethyl)-1,3,4-thiadiazol-2-yl]methanamine hydrochloride Substituent: Difluoroethyl group at the 5-position. The hydrochloride salt improves aqueous solubility .
5-(4-Methylphenyl)-1,3,4-thiadiazol-2-amine
(5-Methyl-1,3,4-thiadiazol-2-yl)methanamine hydrochloride
Oxadiazole Analogs
- 1-[5-(4-Tolyl)-1,3,4-oxadiazol-2-yl]methanamine
- Heterocycle : Oxadiazole (oxygen instead of sulfur).
- Substituent : 4-Tolyl group at the 5-position.
- Key Features : Reduced toxicity compared to thiadiazoles, with applications in photoelectric materials and antimicrobial agents .
- Applications : Biomedical scaffolds due to balanced efficacy and safety.
Physicochemical Properties
Key Comparative Insights
- Fluorination Effects: Difluoromethyl and difluoroethyl substituents improve metabolic stability and electronic properties compared to non-fluorinated analogs. This is critical for drug design .
- Substituent Diversity : Aromatic groups (e.g., 4-methylphenyl) enhance pesticidal activity via hydrophobic interactions, while smaller alkyl groups (e.g., methyl) improve synthetic accessibility .
Biological Activity
[5-(Difluoromethyl)-1,3,4-thiadiazol-2-yl]methanamine is a compound of interest due to its unique structural features and potential biological activities. This article explores its biological activity, focusing on antimicrobial, anticancer, and other therapeutic potentials based on available research findings.
- IUPAC Name : this compound
- Chemical Formula : CHFNS
- Molecular Weight : 165.16 g/mol
Antimicrobial Activity
Research has indicated that compounds containing thiadiazole moieties exhibit significant antimicrobial properties. The difluoromethyl group enhances the lipophilicity of the compound, potentially improving its membrane permeability and efficacy against bacterial strains.
- Study Findings : A study demonstrated that thiadiazole derivatives showed promising antibacterial activity against various strains of bacteria including E. coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values were reported to be in the range of 62.5 µg/mL for E. coli and 78.12 µg/mL for S. aureus .
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| This compound | E. coli | 62.5 |
| This compound | S. aureus | 78.12 |
Anticancer Activity
The anticancer potential of this compound has also been explored. The compound's ability to inhibit cancer cell proliferation was evaluated in vitro against human cancer cell lines.
- Case Study : In a study assessing various thiadiazole derivatives, this compound exhibited notable antiproliferative effects against HeLa (cervical cancer) and A549 (lung cancer) cell lines with IC50 values of 226 µg/mL and 242.52 µg/mL respectively .
| Cell Line | IC50 (µg/mL) |
|---|---|
| HeLa | 226 |
| A549 | 242.52 |
The mechanism underlying the biological activities of thiadiazole derivatives often involves interference with cellular processes such as DNA replication and protein synthesis. The presence of the difluoromethyl group may enhance binding affinity to target proteins or enzymes involved in these pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
